molecular formula C8H9NO3 B102812 2,3-Dimethyl-4-nitrophenol CAS No. 19499-93-5

2,3-Dimethyl-4-nitrophenol

Cat. No. B102812
CAS RN: 19499-93-5
M. Wt: 167.16 g/mol
InChI Key: DAEZHJNJHQAEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-4-nitrophenol is a chemical compound that is part of the nitrophenol family, characterized by the presence of nitro groups attached to a phenol ring. The compound's structure includes two methyl groups and a nitro group, which influence its chemical behavior and properties. Although the provided data does not directly discuss 2,3-Dimethyl-4-nitrophenol, it includes information on similar compounds that can provide insights into its characteristics.

Synthesis Analysis

The synthesis of related compounds often involves direct nitration or multi-component reactions. For instance, 4,5-Dimethyl-2-nitrophenol was synthesized through direct nitration, achieving a yield of 30.3% when the mass ratio of the starting material to nitric acid was 1:1.2 . Similarly, a novel three-component one-pot synthesis was used to create a dihydropyridine derivative involving a nitrophenyl group . These methods suggest that the synthesis of 2,3-Dimethyl-4-nitrophenol could potentially be carried out through direct nitration or by employing multi-component reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3-Dimethyl-4-nitrophenol has been determined using X-ray diffraction techniques. For example, the structure of a Schiff base compound related to 2,3-Dimethyl-4-nitrophenol was characterized, revealing details about molecular geometry and intramolecular interactions . The crystal structure of another related compound, 2-(N,N-dimethylaminomethyl)-4-nitrophenol, showed that it exists in a zwitterionic form in the solid state . These findings indicate that the molecular structure of 2,3-Dimethyl-4-nitrophenol could also exhibit interesting features such as intramolecular hydrogen bonding or zwitterionic characteristics.

Chemical Reactions Analysis

The reactivity of nitrophenol derivatives can be complex, as seen in the nitration of 2,6-dimethyl-4-nitrophenol, which resulted in various nitration products including hydroxy trinitro ketones and dinitro phenols . This suggests that 2,3-Dimethyl-4-nitrophenol could also undergo further nitration or other chemical reactions, leading to a range of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives are influenced by their molecular structure. The vibrational spectra and hyperpolarizability studies of dimethyl amino pyridinium 4-nitrophenolate 4-nitrophenol indicate that intermolecular hydrogen bonding can significantly enhance the nonlinear optical properties of these compounds . The IR spectrum of a hydrogen-bonded adduct of a dichloro nitrophenol derivative with dimethylpyridine showed characteristics of "critical" hydrogen bridges . These studies imply that 2,3-Dimethyl-4-nitrophenol could also exhibit unique spectroscopic features and potentially useful optical properties.

Scientific Research Applications

Biodegradation and Environmental Remediation

  • DMNP is a breakdown product of certain organophosphate insecticides, notably fenitrothion. It has been found to be highly toxic, making its complete degradation crucial for environmental decontamination. Research has highlighted microorganisms capable of utilizing DMNP as a sole carbon and energy source, aiding in bioremediation efforts (Bhushan et al., 2000).

Chemical Synthesis and Analysis

  • Synthesis processes for DMNP derivatives, such as 4,5-Dimethyl-2-nitrophenol, have been developed, with applications in chemical industries. The synthesis involves direct nitrification, and the structural and spectroscopic properties of these derivatives are studied for various applications (Xi, 2008).

Electrochemical Studies

  • DMNP and its derivatives are subjects of electrochemical research. Studies have explored their reduction in different solvents and conditions, providing insights into their behavior in electrochemical systems. This research has implications for both environmental monitoring and the development of electrochemical sensors (Silvester et al., 2006).

Toxicity and Environmental Impact

  • The toxicity of DMNP and its derivatives to various microorganisms and its impact on environmental systems have been studied extensively. This research is crucial in understanding the ecological implications of DMNP presence in the environment, particularly in relation to wastewater treatment and the toxicity to specific bacterial strains (O'Connor & Young, 1989).

Atmospheric Studies

  • Research on the atmospheric occurrence of nitrophenols, including DMNP, has been conducted. These studies focus on their presence in various phases (gas, rainwater, cloud, fog, and snow) and their sources, such as combustion processes and secondary formation in the atmosphere. Understanding their atmospheric behavior is critical for assessing environmental and human health risks (Harrison et al., 2005).

Safety And Hazards

2,3-Dimethyl-4-nitrophenol is toxic if swallowed and harmful in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust and wearing protective gloves, eye protection, and face protection .

Future Directions

While specific future directions for 2,3-Dimethyl-4-nitrophenol were not found, research on nitrophenols in general is ongoing. For example, the reduction of 4-nitrophenol to 4-aminophenol is being studied as a potential approach for treating obesity and non-alcoholic fatty liver disease . Additionally, the reduction of 4-nitrophenol is considered an important step in industrial water treatment and an attractive synthetic pathway .

properties

IUPAC Name

2,3-dimethyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEZHJNJHQAEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537126
Record name 2,3-Dimethyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-4-nitrophenol

CAS RN

19499-93-5
Record name 2,3-Dimethyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-4-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethyl-4-nitrophenol
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-4-nitrophenol
Reactant of Route 3
Reactant of Route 3
2,3-Dimethyl-4-nitrophenol
Reactant of Route 4
2,3-Dimethyl-4-nitrophenol
Reactant of Route 5
2,3-Dimethyl-4-nitrophenol
Reactant of Route 6
2,3-Dimethyl-4-nitrophenol

Citations

For This Compound
5
Citations
A Fischer, N Mathivanan - Tetrahedron letters, 1988 - Elsevier
Reaction of o- and p-cresol, the xylenols, and 2-naphthol with nitrogen dioxide gives nitrocyclohexadienones and nitrophenols. Secondary nitrodienones, the keto tautomers of the …
Number of citations: 32 www.sciencedirect.com
GG Cross, A Fischer, GN Henderson… - Canadian journal of …, 1984 - cdnsciencepub.com
Nitration of o-cresol and some mono-, di-, and trimethyl derivatives in acetic anhydride at −60 C gives 6-methyl-6-nitrocyclohexa-2,4-dienones. The dienones are more labile than the …
Number of citations: 28 cdnsciencepub.com
N Schlienger, BW Lund, J Pawlas… - Journal of medicinal …, 2009 - ACS Publications
Herein we describe the discovery of ACP-105 (1), a novel and potent nonsteroidal selective androgen receptor modulator (SARM) with partial agonist activity relative to the natural …
Number of citations: 43 pubs.acs.org
KK Gangangari - 2013 - search.proquest.com
Cancers are one of the most feared diseases from the time they were discovered. Scientists have been constantly working to find a" cure" for cancer, but in vain. Though there is no" cure…
Number of citations: 0 search.proquest.com
JG Watson, JC Chow, LWA Chen… - … processes and health, 2016 - books.google.com
Receptor model source apportionment has been facilitated by the availability of particulate matter (PM) speciation networks that measure elements, ions, and carbon fractions, and the …
Number of citations: 35 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.